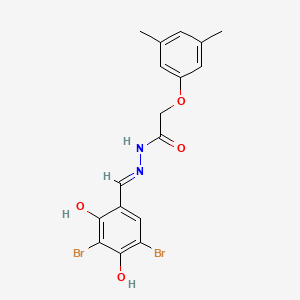
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide, also known as DBDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide involves its ability to inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of key enzymes involved in cell proliferation and survival, and reduce the expression of genes associated with cancer progression. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide as a potential cancer therapeutic agent. One possible direction is to explore the use of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide to improve its solubility and bioavailability. Moreover, further studies are needed to investigate the potential applications of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, induces apoptosis in cancer cells, and exhibits low toxicity towards normal cells. However, further studies are needed to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide and investigate its potential applications in other disease conditions.
Méthodes De Synthèse
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide can be synthesized through a multi-step process involving the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3,5-dimethylphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in its pure form.
Applications De Recherche Scientifique
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and liver cancer cells. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival.
Propriétés
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O4/c1-9-3-10(2)5-12(4-9)25-8-14(22)21-20-7-11-6-13(18)17(24)15(19)16(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSNDDFIPSZCD-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)


![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)
